molecular formula C18H26N4O2 B2496939 N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide CAS No. 2415473-12-8

N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide

Numéro de catalogue B2496939
Numéro CAS: 2415473-12-8
Poids moléculaire: 330.432
Clé InChI: XYXNZNRXIURFCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking specific enzymes involved in cell signaling pathways.

Mécanisme D'action

N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide works by selectively inhibiting the activity of a specific protein kinase called Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which are a type of immune cell that play a role in various diseases, including cancer and autoimmune disorders. By blocking BTK activity, N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide can prevent the activation and proliferation of B cells, leading to reduced inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models. These include inhibition of BTK activity, reduction of cytokine production, suppression of tumor growth, and modulation of immune cell function. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide for lab experiments is its selectivity for BTK, which allows for more specific targeting of B cell signaling pathways. It also has a favorable pharmacokinetic profile, making it easier to administer and study in preclinical models. However, one limitation is that the exact synthesis method is proprietary, which may make it more difficult for researchers to obtain and use the compound.

Orientations Futures

There are several potential future directions for research on N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide. One area of interest is its potential use in combination with other drugs or therapies to enhance its efficacy. Another area is the development of new formulations or delivery methods to improve its pharmacokinetic properties. Additionally, further studies are needed to better understand the mechanisms of action and potential side effects of N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide in humans.

Méthodes De Synthèse

The synthesis of N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide involves a multistep process that includes the use of various reagents and catalysts. The exact details of the synthesis method are proprietary and not publicly available.

Applications De Recherche Scientifique

N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide has been extensively studied in preclinical models, including cell lines and animal models, to evaluate its efficacy and safety as a potential therapeutic agent. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation and autoimmunity in various disease models.

Propriétés

IUPAC Name

N-(4-tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-18(2,3)13-4-6-14(7-5-13)20-17(24)22-10-15(11-22)21-9-8-19-16(23)12-21/h4-7,15H,8-12H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXNZNRXIURFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(C2)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Tert-butylphenyl)-3-(3-oxopiperazin-1-yl)azetidine-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.